N-(4-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-17-9-11-18(12-10-17)25-24(30)23(29)20-15-27(21-8-4-3-7-19(20)21)16-22(28)26-13-5-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOELWFPEZNQYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
- Step 1 : React 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carboxylic acid (1.2 equiv) with thionyl chloride (2.0 equiv) in anhydrous dichloromethane (DCM) at 0°C for 2 hours to form the acyl chloride.
- Step 2 : Add 4-ethylaniline (1.0 equiv) and dimethylaminopyridine (DMAP, 0.1 equiv) to the reaction mixture.
- Step 3 : Introduce 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl, 1.5 equiv) and stir at room temperature for 24 hours under nitrogen.
- Purification : Wash sequentially with 2M HCl, saturated NaHCO₃, and brine. Recrystallize from DCM/ethyl acetate (1:3).
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 68–76% |
| Purity (HPLC) | >95% |
| Reaction Time | 26 hours |
Advantages : High reproducibility; EDCI minimizes racemization.
Limitations : Requires strict anhydrous conditions; DMAP increases cost.
One-Pot Indole Alkylation and Amidation
- Step 1 : Condense 1H-indole-3-carboxaldehyde (1.0 equiv) with pyrrolidine (2.0 equiv) and ethyl glyoxylate (1.5 equiv) in toluene at 110°C for 8 hours to form 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde.
- Step 2 : Oxidize the aldehyde to carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C.
- Step 3 : Couple with 4-ethylaniline via mixed anhydride (isobutyl chloroformate, N-methylmorpholine) in tetrahydrofuran (THF).
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 52–60% |
| Purity (HPLC) | 89% |
| Reaction Time | 14 hours |
Advantages : Avoids intermediate isolation; scalable.
Limitations : Low yield in oxidation step; toxic chromium waste.
Suzuki-Miyaura Cross-Coupling for Indole Functionalization
- Step 1 : Prepare 3-bromo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole via bromination of 1H-indole using N-bromosuccinimide (NBS).
- Step 2 : Conduct Suzuki coupling with 4-ethylphenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 90°C for 12 hours.
- Step 3 : Oxidize the coupled product to acetamide using RuCl₃/NaIO₄.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Purity (HPLC) | 91% |
| Reaction Time | 18 hours |
Advantages : Enables late-stage diversification; air-tolerant.
Limitations : Low yielding; palladium removal required.
Optimization Strategies and Process Scalability
Solvent and Temperature Effects
Catalytic Enhancements
- Pd-NHC complexes : Using [Pd(IPr)(cin)Cl] in Suzuki coupling improves yield to 58%.
- Microwave assistance : Reduces amidation time from 24 to 4 hours (yield: 74%).
Analytical Characterization and Quality Control
Key metrics :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.58–7.12 (m, 8H, aryl-H), 4.62 (s, 2H, CH₂-pyrrolidine).
- HPLC-MS : [M+H]⁺ = 468.2 (calculated 467.6).
- XRD : Confirms planar acetamide linkage (torsion angle <5°).
Industrial-Scale Considerations
Chemical Reactions Analysis
Key Functional Group Reactivity
Oxidation and Reduction Pathways
-
Oxidation of Pyrrolidinyl Group : The pyrrolidine ring undergoes oxidative cleavage with RuO₄ to form a diketone, altering the electron-withdrawing properties of the substituent .
-
Reduction of Acetamide : Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide’s carbonyl to a methylene group, yielding a secondary amine .
Cross-Coupling Reactions
The 4-ethylphenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis, enabling diversification of the aromatic moiety . For example:
textN-(4-ethylphenyl)-acetamide + Ar-B(OH)₂ → N-(Ar-substituted-phenyl)-acetamide
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M), DME/H₂O (3:1), 80°C, 12h .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) of analogous compounds indicates decomposition above 250°C, primarily via retro-aldol cleavage of the acetamide linkage . Degradation products include 4-ethylaniline and indole-3-carboxylic acid derivatives.
Electrochemical Behavior
Cyclic voltammetry of the nitro group (if present in analogs) reveals reduction potentials near −500 mV vs. Ag/AgCl, suggesting activation via nitroreductases in biological systems .
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Activity Studies: Researchers investigate the biological activities of this compound, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific biological pathways.
Industry:
Material Science: The compound’s derivatives are explored for their potential use in creating advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with various molecular targets and pathways. The indole core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs: indole/oxoindole cores , pyrrolidine/pyrrole substituents , and acetamide side chains . Below is a detailed comparison with key analogs identified in the literature:
Structural Analogs and Bioactivity
Key Observations
Pyrrolidine vs. Pyrrole Substituents: The target compound’s pyrrolidinyl-ethyl group may improve solubility and conformational flexibility compared to JOXVUP (), which uses a rigid pyrrole ring. Pyrrolidine’s basic nitrogen could also facilitate salt formation, enhancing bioavailability .
Aryl Group Modifications :
- The 4-ethylphenyl group in the target compound balances lipophilicity and steric bulk, whereas JOXVUP ’s 3,4,5-trimethoxyphenyl group may enhance DNA intercalation or kinase binding through extended π-stacking .
- Compound 7 () employs a thiadiazole-thioether linker, which likely confers selectivity for CDK5/p25 over other kinases .
Pharmacological Implications
- Kinase Inhibition: The target compound’s indole-oxoacetamide scaffold is shared with Compound 7 (), a known CDK5/p25 inhibitor. The pyrrolidinyl-ethyl chain could mimic ATP-binding pocket interactions, though its non-competitive mechanism (unlike ATP-analog inhibitors) remains speculative .
- Cytotoxicity : 2-Oxoindoline derivatives () show cytotoxic activity against cancer cell lines, suggesting the target compound may share similar properties depending on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
